9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane, characterized by the presence of two methyl groups at the nitrogen atoms located at positions 3 and 7. This compound is notable for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine .
This compound belongs to the class of bicyclic amines and is categorized under heterocyclic compounds due to its nitrogen-containing ring structure. Its systematic name reflects its structural complexity and the specific positioning of substituents.
The synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. This involves automated reactors with precise control over reaction parameters such as temperature and pressure, followed by purification techniques like distillation and crystallization to achieve high purity levels of the final product .
The molecular structure of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane can be described as follows:
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane can participate in various chemical reactions:
These reactions highlight its versatility as a chemical entity that can be modified for various applications .
The mechanism of action of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane primarily involves its interaction with specific biological targets:
This interaction suggests potential applications in enhancing cognitive performance and memory through receptor modulation .
The physical and chemical properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane include:
These properties are essential for understanding its behavior in various applications and reactions .
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane has several significant applications:
These applications underscore its importance across multiple scientific disciplines .
9,9-Dimethyl-3,7-diazabicyclo[[3.3.1]]nonane is a bicyclic organic compound characterized by a rigid [3.3.1]nonane framework featuring two nitrogen atoms at positions 3 and 7, along with a quaternary dimethyl-substituted carbon at the bridgehead position 9. The molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol. Its IUPAC name explicitly defines the ring topology, heteroatom placement, and the geminal dimethyl substitution at the bridgehead carbon. The systematic numbering assigns the quaternary carbon (C9) as the bridgehead, with methyl groups creating a spiro-like configuration. This structural feature significantly influences the molecule’s conformational flexibility and electronic properties. The compound is a derivative of the foundational 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, where the C9 carbonyl or methylene is replaced by a dimethylated quaternary center [8] [6].
Table 1: Core Structural Attributes
Attribute | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₂₀N₂ |
Molecular Weight | 168.28 g/mol |
IUPAC Name | 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane |
Bridgehead Substitution | Quaternary C9 with two methyl groups |
Key Functional Groups | Tertiary amines (N3, N7) |
The quaternization at C9 imposes notable steric constraints, locking the bicyclic system into a specific conformation. This reduces nitrogen inversion dynamics and stabilizes one dominant conformer, which is critical for its applications in asymmetric synthesis and receptor binding. The bridgehead substitution also enhances the compound’s lipophilicity compared to unsubstituted bispidines, as evidenced by calculated ClogP values [8] [2].
The synthetic exploration of diazabicyclo[3.3.1]nonanes dates to mid-20th-century studies on tropane alkaloids and related heterocycles. Early routes to simpler analogues like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS 14789-33-4) involved double Mannich reactions or Wolff-Kishner reductions, as described by Livant et al. in 1981 [8]. However, the targeted synthesis of the 9,9-dimethyl variant emerged more recently, driven by the need for sterically hindered scaffolds in medicinal chemistry and catalysis.
A pivotal advancement came from Miyahara et al. (2001), who developed optimized protocols for bispidine synthesis via double Mannich reactions of N-protected piperidinones, followed by deprotection strategies [3]. This methodology laid groundwork for accessing C9-modified derivatives. Patent WO2013050938A1 (2013) later exemplified the deliberate incorporation of the 9,9-dimethyl group into 3,7-diazabicyclo[3.3.1]nonane derivatives. The patent disclosed novel synthetic routes where quaternization at C9 was achieved through alkylation of bispidinone precursors or reductive amination strategies, yielding compounds evaluated for CNS applications [9]. The 9,9-dimethyl modification was specifically engineered to enhance metabolic stability and receptor selectivity compared to unsubstituted bispidines, addressing limitations observed in earlier nicotinic acetylcholine receptor (nAChR) ligands like cytisine [2] [9].
Table 2: Historical Synthesis Milestones
Year | Contribution | Significance |
---|---|---|
1981 | Gas-phase conformational analysis of 3,7-dimethyl analogue [8] | Established structural benchmarks for diazabicyclo[3.3.1]nonanes |
2001 | Optimized bispidine synthesis via double Mannich reaction [3] | Enabled scalable access to C9-modified derivatives |
2013 | Patent WO2013050938A1: 9,9-Dimethyl derivatives as CNS agents [9] | Introduced targeted quaternization at C9 for drug design |
The 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold occupies a unique niche in heterocyclic chemistry due to three key attributes:
Conformational Rigidity and Steric Influence: The geminal dimethyl group at C9 restricts ring-flipping dynamics and stabilizes a boat-chair conformation. This rigidity is exploited in asymmetric synthesis, where the scaffold serves as a chiral auxiliary or ligand for organometallic catalysts. The steric bulk also modulates the basicity of the tertiary nitrogens, lowering their pKₐ compared to unsubstituted bispidines, which is crucial for fine-tuning drug-receptor interactions [8] [9].
Pharmacophore Versatility: As a constrained diamine, this scaffold functions as a privileged structure in neuropharmacology. Its structural similarity to bispidine-based nAChR ligands (e.g., varenicline) enables interactions with cationic binding sites in receptors. The 9,9-dimethyl modification enhances selectivity for α4β2 nAChR subtypes by filling hydrophobic pockets, reducing off-target effects observed in flexible analogues. This is evidenced by receptor binding studies disclosed in patent WO2013050938A1, where 9,9-dimethyl derivatives showed nanomolar affinity for nAChRs [9] [2].
Synthetic Building Block: The scaffold serves as a precursor for diverse heterocyclic systems. For example, oxidation at N7 yields N-oxide derivatives, while quaternization of the nitrogens generates ionic liquids or catalysts. Its use in synthesizing spiro-fused systems (e.g., 9-oxa analogues) further demonstrates modularity in constructing complex molecular architectures [6] [9].
Table 3: Key Applications in Chemistry and Pharmacology
Application Domain | Role of 9,9-Dimethyl Group | Example |
---|---|---|
Receptor-Based Drug Design | Enhances α4β2 nAChR subtype selectivity via hydrophobic filling | WO2013050938A1 ligands for anxiety/depression [9] |
Organocatalysis | Provides steric hindrance for enantioselective reactions | Chiral auxiliaries in asymmetric synthesis |
Metal Ligand Systems | Stabilizes coordination geometry via rigid backbone | Cu(II)/Zn(II) complexes for catalysis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1